Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-[(2-methoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-4-32-24(30)20-17-13-33-22(25-21(28)16-7-5-6-8-18(16)31-3)19(17)23(29)27(26-20)15-11-9-14(2)10-12-15/h5-13H,4H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWVLSRQZYGIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withecto-5’-nucleotidase , a protein involved in the hydrolysis of adenosine monophosphate (AMP) to adenosine. This protein has been considered as a target in designs for anti-cancer drugs.
Mode of Action
It can be inferred from similar compounds that it may interact with its target protein, possiblyecto-5’-nucleotidase , leading to changes in the protein’s function.
Biological Activity
Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thienopyridazine class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound based on various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a thieno[3,4-d]pyridazine core with substituents that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
- Receptor Modulation : It can interact with cellular receptors, modulating their activity and influencing physiological responses.
- Signal Transduction : The compound may affect intracellular signaling pathways, altering cellular responses to external stimuli.
Antimicrobial Activity
Research has indicated that derivatives of thienopyridazines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Properties
The thienopyridazine derivatives have also been investigated for their anticancer potential. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines. The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Modica et al. (2004) | Investigate the biological activity of pyrimidinone derivatives | Found that thienopyridazine derivatives exhibited cytotoxicity against cancer cell lines. |
| Panico et al. (2001) | Evaluate antimicrobial efficacy | Reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli for similar compounds. |
| Zheng et al. (2007) | Study enzyme inhibition | Demonstrated that certain thienopyridazine derivatives inhibited key metabolic enzymes involved in cancer metabolism. |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions including:
- Amidation : Formation of the benzamido group.
- Cyclization : Construction of the thienopyridazine ring.
- Esterification : Introduction of the ethyl ester group.
Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions, including amide coupling and cyclization. Key parameters include:
- Reaction temperature : Elevated temperatures (reflux) for cyclization steps to ensure ring closure .
- Solvent choice : Anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of reactive intermediates .
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation to enhance yield and purity .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from byproducts .
Q. How can structural characterization resolve ambiguities in regiochemistry?
Advanced techniques are required:
- X-ray crystallography : Definitive confirmation of the thieno[3,4-d]pyridazine core and substituent positions .
- 2D NMR (HSQC, HMBC) : Assign methoxybenzamido (δ 3.8–4.0 ppm for OCH₃) and p-tolyl (δ 2.3 ppm for CH₃) groups .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₄H₂₂N₃O₅S) and rule out isotopic interference .
Q. What preliminary assays are recommended to evaluate biological activity?
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .
- Molecular docking : Predict binding affinity to targets like Hedgehog pathway proteins (e.g., Smoothened receptor) .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy position) impact structure-activity relationships (SAR)?
- Comparative studies : Replace 2-methoxybenzamido with 3- or 4-methoxy analogs ( vs. 3).
- Key findings :
- 2-methoxy : Enhanced solubility due to steric effects, but reduced metabolic stability .
- Nitro or bromo substituents : Increase electrophilicity, improving enzyme inhibition but raising toxicity risks .
- Methodology : Synthesize analogs, then compare bioactivity via dose-response curves and ADMET profiling .
Q. What computational strategies improve target prediction for this compound?
- Pharmacophore modeling : Map hydrogen bond acceptors (carbonyl groups) and hydrophobic regions (p-tolyl) .
- Molecular dynamics simulations : Analyze binding stability to ATP-binding pockets over 100-ns trajectories .
- Machine learning : Train models on thienopyridazine datasets to predict off-target interactions (e.g., CYP450 enzymes) .
Q. How can crystallization challenges be addressed for X-ray studies?
- Solvent screening : Use mixed solvents (e.g., DCM/methanol) to induce slow nucleation .
- Temperature gradients : Gradual cooling from 40°C to 4°C to form high-quality crystals .
- Additives : Co-crystallize with PEG 4000 to stabilize lattice packing .
Q. What analytical methods detect degradation products under physiological conditions?
- Forced degradation : Expose to pH 1–13 buffers, then analyze via LC-MS/MS to identify hydrolyzed esters or oxidized thiophene rings .
- Stability-indicating assays : Monitor parent compound loss using HPLC with PDA detection (λ = 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
